molecular formula C10H11F3N2 B2710432 6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinolin-8-amine CAS No. 2044796-78-1

6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinolin-8-amine

Cat. No.: B2710432
CAS No.: 2044796-78-1
M. Wt: 216.207
InChI Key: GPBKJDSUDBSMPM-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinolin-8-amine is a compound that belongs to the class of trifluoromethylated heterocycles. The trifluoromethyl group (-CF₃) is known for its significant impact on the chemical and biological properties of molecules, often enhancing their stability, lipophilicity, and bioavailability

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinolin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: H₂O₂, KMnO₄

    Reduction: LiAlH₄, NaBH₄

    Substitution: Alkyl halides, Acyl chlorides

Major Products Formed:

  • Quinoline N-oxides (oxidation)
  • Tetrahydroquinoline derivatives (reduction)
  • Substituted quinoline derivatives (substitution)

Comparison with Similar Compounds

Uniqueness: 6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinolin-8-amine is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to other trifluoromethylated heterocycles. The presence of the tetrahydroquinoline core can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

6-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2/c11-10(12,13)7-4-6-2-1-3-15-9(6)8(14)5-7/h4-5,15H,1-3,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBKJDSUDBSMPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC(=C2)C(F)(F)F)N)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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